molecular formula C13H8Cl2N2OS B7754307 2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7754307
M. Wt: 311.2 g/mol
InChI Key: KXALOVOFOCKYSD-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and chloroacetyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thieno[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize by-products. Solvent selection and purification steps are also critical to achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: The phenyl group allows for coupling reactions with various aryl or alkyl halides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

    Nucleophilic substitution: Products include azido derivatives or secondary amines.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can be alcohols or amines, depending on the specific conditions used.

Scientific Research Applications

2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Medicinal chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one
  • 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern on the thieno[3,2-d]pyrimidine core. This unique arrangement of functional groups imparts distinct electronic and steric properties, making it particularly suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(chloromethyl)-6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALOVOFOCKYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=C(N3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N=C(N3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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